molecular formula C4H8F2O2 B13126332 3,3-Difluoro-2-methoxypropan-1-ol

3,3-Difluoro-2-methoxypropan-1-ol

Cat. No.: B13126332
M. Wt: 126.10 g/mol
InChI Key: QFHVWCHOFRUOCW-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methoxypropan-1-ol (C₄H₈F₂O₂) is a fluorinated alcohol characterized by a methoxy group at the C2 position and two fluorine atoms at the C3 position. Its molecular structure imparts unique physicochemical properties, including increased acidity due to electron-withdrawing fluorine substituents and enhanced solubility in polar solvents owing to the methoxy group.

Properties

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

IUPAC Name

3,3-difluoro-2-methoxypropan-1-ol

InChI

InChI=1S/C4H8F2O2/c1-8-3(2-7)4(5)6/h3-4,7H,2H2,1H3

InChI Key

QFHVWCHOFRUOCW-UHFFFAOYSA-N

Canonical SMILES

COC(CO)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methoxypropan-1-ol typically involves the reaction of methoxypropanol with a fluorinating agent. One common method is the reaction of 3-methoxy-1-propanol with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 3,3-Difluoro-2-methoxypropan-1-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methoxypropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

3,3-Difluoro-2-methoxypropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The fluorine atoms enhance its reactivity and stability, making it a valuable compound in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molar Mass (g/mol) Physical State Key Functional Differences
3,3-Difluoro-2-methoxypropan-1-ol 2-methoxy, 3,3-difluoro 126.10 Liquid* Methoxy and difluoro groups balance polarity and acidity
3,3-Difluoro-1-(3-methoxyphenyl)propan-1-ol 3-methoxyphenyl, 3,3-difluoro 202.20 Liquid Aromatic ring enhances hydrophobicity
3-amino-2,2-difluoropropan-1-ol 2,2-difluoro, 3-amino 125.11 Liquid Amino group increases solubility and basicity
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino, 2,2-dimethyl 159.27 Liquid Bulky alkyl groups reduce volatility

*Assumed based on analogs.

Physicochemical Properties

  • Acidity: The difluoro substituents in 3,3-Difluoro-2-methoxypropan-1-ol lower the pKa compared to non-fluorinated alcohols (e.g., ethanol, pKa ~16) due to electron withdrawal. However, it is less acidic than perfluorinated analogs (e.g., 3,3,3-Trifluoro-2-(2-methoxyphenyl)propan-1-ol, C₁₀H₁₁F₃O₂) .
  • Solubility: The methoxy group enhances solubility in polar solvents (e.g., water, ethanol) relative to purely aromatic derivatives like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol .
  • Stability : Fluorine atoms improve oxidative stability but may increase susceptibility to nucleophilic attack at the methoxy oxygen.

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